![molecular formula C19H19N3O5S B3015507 7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one CAS No. 796878-50-7](/img/structure/B3015507.png)
7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one
Overview
Description
“7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one” is a quinoline . It has the molecular formula C19H19N3O5S .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a quinoline core and various functional groups attached . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and structure . More detailed properties like melting point, boiling point, and solubility aren’t available in the sources I found.Scientific Research Applications
Antimicrobial Agents
- Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : A compound structurally similar to 7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one was synthesized and explored for its potential as an antimicrobial agent. This research indicates the potential of such compounds in antibacterial and antifungal applications (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Biological Evaluation and Molecular Docking
- Microwave Assisted Synthesis and Biological Evaluation : A related compound was synthesized and its biological efficacy was evaluated, indicating its potential therapeutic applications. The study also conducted molecular docking studies, which could be relevant for understanding the interaction of such compounds with biological targets (Singh & Manna, 2022).
Synthesis and Structural Studies
- Convenient Synthesis of Triazoloquinolines : The synthesis of structurally similar compounds indicates the versatility and potential of quinoline derivatives in various chemical and biological applications. Such research contributes to the understanding of the synthetic pathways and potential uses of these compounds (Pokhodylo & Obushak, 2019).
Antioxidant and Radical Quenching
- Coumarin-Quinoline Derivatives for Radical Quenching : Research exploring coumarin-fused quinolines, which are structurally related to the compound , showed potential in quenching radicals and inhibiting DNA oxidation. This opens avenues for exploring similar compounds in antioxidative therapies (Xi & Liu, 2015).
Anti-Inflammatory and Antioxidative Effects
- Natural Products with Furanyl Derivatives : Studies on furanyl compounds derived from natural sources have shown significant anti-inflammatory and antioxidative properties. This suggests the potential of similar furanyl-quinoline derivatives in pharmacological applications (Makkar & Chakraborty, 2018).
Antibacterial Properties
- Broad-Spectrum Antibacterial Isothiazoloquinolone : A study on isothiazoloquinolone, a compound with a quinoline core, revealed its potent broad-spectrum antibacterial properties, particularly against resistant organisms. This highlights the potential of quinoline derivatives in addressing antibiotic resistance (Hashimoto, Pais, Wang, Lucien, Incarvito, Deshpande, Bradbury, & Wiles, 2007).
Safety and Hazards
properties
IUPAC Name |
7-ethoxy-3-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-26-13-7-6-12-9-14(19(23)20-15(12)10-13)17-11-16(18-5-4-8-27-18)21-22(17)28(2,24)25/h4-10,17H,3,11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUOWVCZUDHCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3S(=O)(=O)C)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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